![molecular formula C15H17NO4 B2622202 3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid CAS No. 2386983-90-8](/img/structure/B2622202.png)
3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminobenzoic acid and tert-butyl bromoacetate.
Formation of Boc-Protected Amine: The amine group of 3-aminobenzoic acid is protected using tert-butyl bromoacetate to form the Boc-protected amine.
Alkyne Formation: The Boc-protected amine is then subjected to a Sonogashira coupling reaction with propargyl bromide to introduce the alkyne group.
Final Product: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including :
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate with anticancer, antiviral, and antifungal activities.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets . The Boc-protecting group prevents unwanted reactions, allowing the compound to reach its target destination. Once there, the Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A similar compound with a Boc-protecting group used in peptide synthesis.
tert-Butyl bromoacetate: Another Boc-protected compound used in organic synthesis.
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is unique due to its combination of a Boc-protecting group and an alkyne functional group.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-5-7-11-6-4-8-12(10-11)13(17)18/h4,6,8,10H,9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHZNVQTOBQWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)
![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine](/img/structure/B2622125.png)
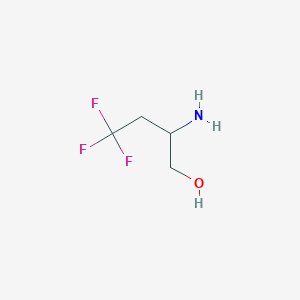
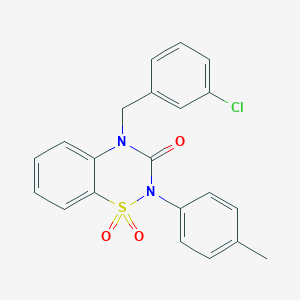
![N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B2622130.png)
![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2622131.png)
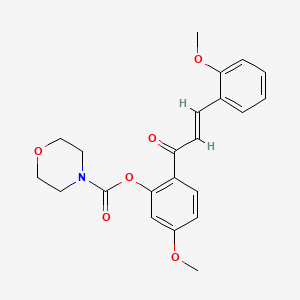
![N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2622134.png)
![4,4,4-Trifluoro-1-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}butan-1-one](/img/structure/B2622135.png)
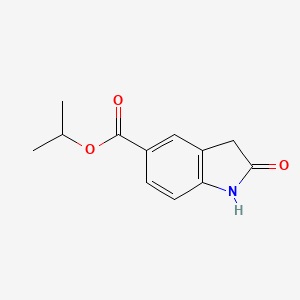
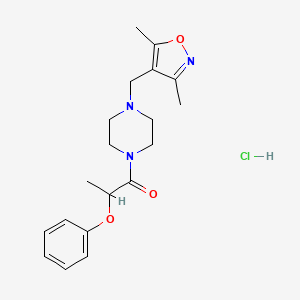
![N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2622138.png)
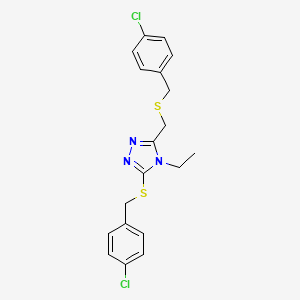
![N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide](/img/structure/B2622142.png)
